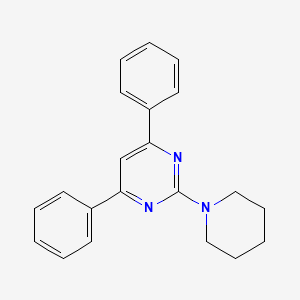

4,6-Diphenyl-2-piperidin-1-ylpyrimidine

Description

4,6-Diphenyl-2-piperidin-1-ylpyrimidine is a pyrimidine-based heterocyclic compound characterized by two phenyl groups at positions 4 and 6 of the pyrimidine ring and a piperidine substituent at position 2. The piperidine moiety contributes to basicity, influencing solubility and protonation states under physiological conditions.

Properties

IUPAC Name |

4,6-diphenyl-2-piperidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3/c1-4-10-17(11-5-1)19-16-20(18-12-6-2-7-13-18)23-21(22-19)24-14-8-3-9-15-24/h1-2,4-7,10-13,16H,3,8-9,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFULQQOJRQIDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diphenyl-2-piperidin-1-ylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-diphenylpyrimidine-2-amine with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4,6-Diphenyl-2-piperidin-1-ylpyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where substituents can be introduced using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4,6-Diphenyl-2-piperidin-1-ylpyrimidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.

Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 4,6-Diphenyl-2-piperidin-1-ylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit Aurora kinase A by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 4,6-Diphenyl-2-piperidin-1-ylpyrimidine with key analogs from the literature:

*Estimated using fragment-based methods.

Key Observations:

- Basicity : Piperidine (pKa ~11) and diazepane (pKa ~9.5) moieties differ in basicity, affecting ionization and target engagement at physiological pH .

Kinase Inhibition

Pyrimidine derivatives with piperidine substituents are frequently explored as kinase inhibitors. For example, 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine demonstrated moderate activity against EGFR in preclinical studies due to its planar structure and hydrogen-bonding capacity . The diphenyl variant may exhibit enhanced affinity for hydrophobic ATP-binding pockets but could suffer from off-target effects due to excessive lipophilicity.

Antimicrobial Activity

Compounds like 1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidin-4-amine show broad-spectrum antimicrobial activity, attributed to their ability to disrupt bacterial cell membranes. The pyridinylmethyl group may facilitate penetration through Gram-negative bacterial outer membranes. In contrast, the diphenyl analog’s larger size might limit diffusion across dense microbial cell walls.

Metabolic Stability

Methyl-substituted pyrimidines (e.g., ) generally exhibit higher metabolic stability due to reduced susceptibility to oxidative metabolism. The diphenyl compound’s aromatic rings may increase CYP450-mediated metabolism, shortening half-life in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.